Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves the protection of the piperidine nitrogen and the introduction of the tert-butyl ester group. One common method involves the reaction of 4-amino-3-hydroxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxo-3-hydroxypiperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-amino-3-hydroxypiperidine.
Substitution: Formation of various N-substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride: A similar compound with an added hydrochloride group, often used in similar applications.
Tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate: A stereoisomer with different spatial arrangement of atoms, which can lead to different biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619219 | |
Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203503-03-1 | |
Record name | tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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